molecular formula C12H21NO B14228132 Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- CAS No. 827574-06-1

Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-

Cat. No.: B14228132
CAS No.: 827574-06-1
M. Wt: 195.30 g/mol
InChI Key: JVFHYUGAKOHOIN-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound is characterized by the presence of a 2,2-dimethylcyclopropyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- typically involves the following steps:

    Formation of the 2,2-dimethylcyclopropylacetyl chloride: This can be achieved by reacting 2,2-dimethylcyclopropylacetic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation of Piperidine: The resulting 2,2-dimethylcyclopropylacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to yield Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is used as a building block in organic synthesis

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,2-dimethylcyclopropyl group can influence the compound’s binding affinity and specificity, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the 2,2-dimethylcyclopropylacetyl group.

    Pyridine: A structurally related heterocycle with a nitrogen atom in a six-membered aromatic ring.

    Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.

Uniqueness: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.

Properties

CAS No.

827574-06-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C12H21NO/c1-12(2)9-10(12)8-11(14)13-6-4-3-5-7-13/h10H,3-9H2,1-2H3

InChI Key

JVFHYUGAKOHOIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CC(=O)N2CCCCC2)C

Origin of Product

United States

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